

# Application Notes and Protocols: Calcium Disodium EDTA in Complexometric Titrations

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## Compound of Interest

Compound Name: *Ca(II)-EDTA disodium dihydrate*

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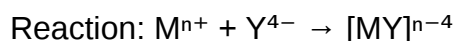
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and applications of calcium disodium EDTA ( $\text{CaNa}_2\text{EDTA}$ ) in complexometric titrations for the quantitative determination of metal ions. It includes experimental protocols, data presentation tables, and diagrams to illustrate the underlying concepts and workflows.

## Introduction to Complexometric Titrations with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it has six sites (four carboxyl groups and two amino groups) that can donate electron pairs to form coordinate covalent bonds with metal ions.<sup>[1][2][3][4]</sup> This property makes EDTA an exceptionally versatile and widely used titrant in analytical chemistry for the determination of various metal ions.<sup>[5][6]</sup> The disodium salt of EDTA is commonly used due to its higher solubility in water compared to the acidic form.<sup>[7][8]</sup>

In a complexometric titration, a solution containing a metal ion is titrated with a solution of a complexing agent, in this case, EDTA. The reaction forms a stable, water-soluble metal-EDTA complex.<sup>[1]</sup> The stoichiometry of the reaction between a metal ion ( $\text{M}^{n+}$ ) and EDTA (represented as  $\text{Y}^{4-}$ ) is almost always 1:1, regardless of the charge on the metal ion.<sup>[5][7]</sup>



The stability of the metal-EDTA complex is pH-dependent.[4][5][9] Therefore, titrations are typically carried out in buffered solutions to maintain a constant pH.[3][5][7] The choice of pH is critical to ensure the quantitative formation of the metal-EDTA complex and to prevent the precipitation of metal hydroxides.[10]

Calcium disodium EDTA is particularly useful in specific applications where the direct use of disodium EDTA might be problematic, such as in displacement titrations.

## Types of Complexometric Titrations with EDTA

There are several types of complexometric titrations, each suited for different analytical challenges:

- **Direct Titration:** The metal ion solution is directly titrated with a standard EDTA solution. This is the most common and straightforward method.[10]
- **Back Titration:** An excess, known amount of standard EDTA solution is added to the metal ion solution. The unreacted EDTA is then back-titrated with a standard solution of a second metal ion. This method is useful for metal ions that react slowly with EDTA or for those that precipitate at the required pH.[10][11][12]
- **Displacement or Substitution Titration:** This method is used for metal ions that do not have a suitable indicator or form a more stable complex with EDTA than another metal. A known amount of a less stable metal-EDTA complex (like Mg-EDTA) is added to the analyte solution. The analyte metal ion displaces the magnesium, and the liberated magnesium is then titrated with a standard EDTA solution.[3][10]
- **Alkalimetric Titration:** The formation of a metal-EDTA complex releases hydrogen ions. These liberated protons can be titrated with a standard base solution.[2][10]

## Quantitative Data: Stability of Metal-EDTA Complexes

The feasibility and accuracy of an EDTA titration depend heavily on the stability of the metal-EDTA complex, which is quantified by the formation constant ( $K_f$ ) or stability constant. A higher  $K_f$  value indicates a more stable complex. The pH of the solution significantly influences the

effective stability of the complex, leading to the concept of the conditional stability constant ( $K'_f$ ).

Metal Ion	Log K <sub>f</sub>	Optimal pH for Titration
Ca <sup>2+</sup>	10.7	> 8
Mg <sup>2+</sup>	8.7	~ 10
Zn <sup>2+</sup>	16.5	4 - 10
Fe <sup>3+</sup>	25.1	1 - 3
Al <sup>3+</sup>	16.1	~ 5
Cu <sup>2+</sup>	18.8	4 - 10
Pb <sup>2+</sup>	18.0	4 - 10
Ni <sup>2+</sup>	18.6	4 - 10

Note: The optimal pH can vary depending on the specific conditions and indicators used. The stability constants are generally reported at 20-25°C and an ionic strength of 0.1 M.[\[13\]](#)

## Experimental Protocols

Objective: To accurately determine the concentration of the prepared EDTA solution.

Materials:

- Calcium carbonate (CaCO<sub>3</sub>), primary standard grade
- Hydrochloric acid (HCl), 6 M
- Sodium hydroxide (NaOH), 6 M
- Ammonia/ammonium chloride buffer (pH 10)
- Eriochrome Black T or Calmagite indicator
- Disodium EDTA solution (approx. 0.01 M)

- Distilled or deionized water

#### Procedure:

- Accurately weigh about 0.25 g of primary standard  $\text{CaCO}_3$  and transfer it to a 250 mL beaker.[8]
- Carefully add 6 M HCl dropwise until the  $\text{CaCO}_3$  is completely dissolved, avoiding loss of solution due to effervescence.
- Gently boil the solution for a few minutes to expel dissolved  $\text{CO}_2$ . [7]
- Cool the solution and quantitatively transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.
- Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
- Add 15 mL of the ammonia/ammonium chloride buffer (pH 10). [7]
- Add a few drops of the indicator (e.g., Calmagite or Eriochrome Black T). The solution should turn a wine-red color. [7]
- Titrate with the EDTA solution from a burette until the color changes from wine-red to a distinct sky blue. [7]
- Repeat the titration at least two more times to obtain concordant results (within  $\pm 1\%$ ). [7]
- Calculate the molarity of the EDTA solution.

Objective: To determine the concentration of zinc ions in a solution.

#### Materials:

- Standardized EDTA solution (from Protocol 1)
- Zinc ion solution (unknown concentration)
- Acetate buffer (pH 5.5) or Ammonia buffer (pH 10)

- Xylenol Orange or Eriochrome Black T indicator
- Distilled or deionized water

Procedure:

- Pipette a 25.00 mL aliquot of the zinc solution into a 250 mL Erlenmeyer flask.
- Dilute with approximately 75 mL of distilled water.
- Add 10 mL of the appropriate buffer solution (e.g., acetate buffer for Xylenol Orange indicator or ammonia buffer for Eriochrome Black T).[\[14\]](#)[\[15\]](#)
- Add a few drops of the selected indicator. With Xylenol Orange at pH 5.5, the solution will be red; with Eriochrome Black T at pH 10, it will be wine-red.[\[15\]](#)
- Titrate with the standardized EDTA solution until the color changes to yellow (for Xylenol Orange) or sky blue (for Eriochrome Black T).[\[15\]](#)
- Record the volume of EDTA used and repeat the titration for reproducibility.
- Calculate the concentration of the zinc solution.

Objective: To determine the concentration of aluminum ions, which react slowly with EDTA at room temperature.[\[16\]](#)[\[17\]](#)

Materials:

- Standardized EDTA solution (from Protocol 1)
- Standardized Zinc sulfate ( $\text{ZnSO}_4$ ) solution (of similar concentration to the EDTA solution)
- Aluminum ion solution (unknown concentration)
- Acetate buffer (pH 5.0) or Ammonia buffer (pH 10)
- Eriochrome Black T indicator
- Distilled or deionized water

### Procedure:

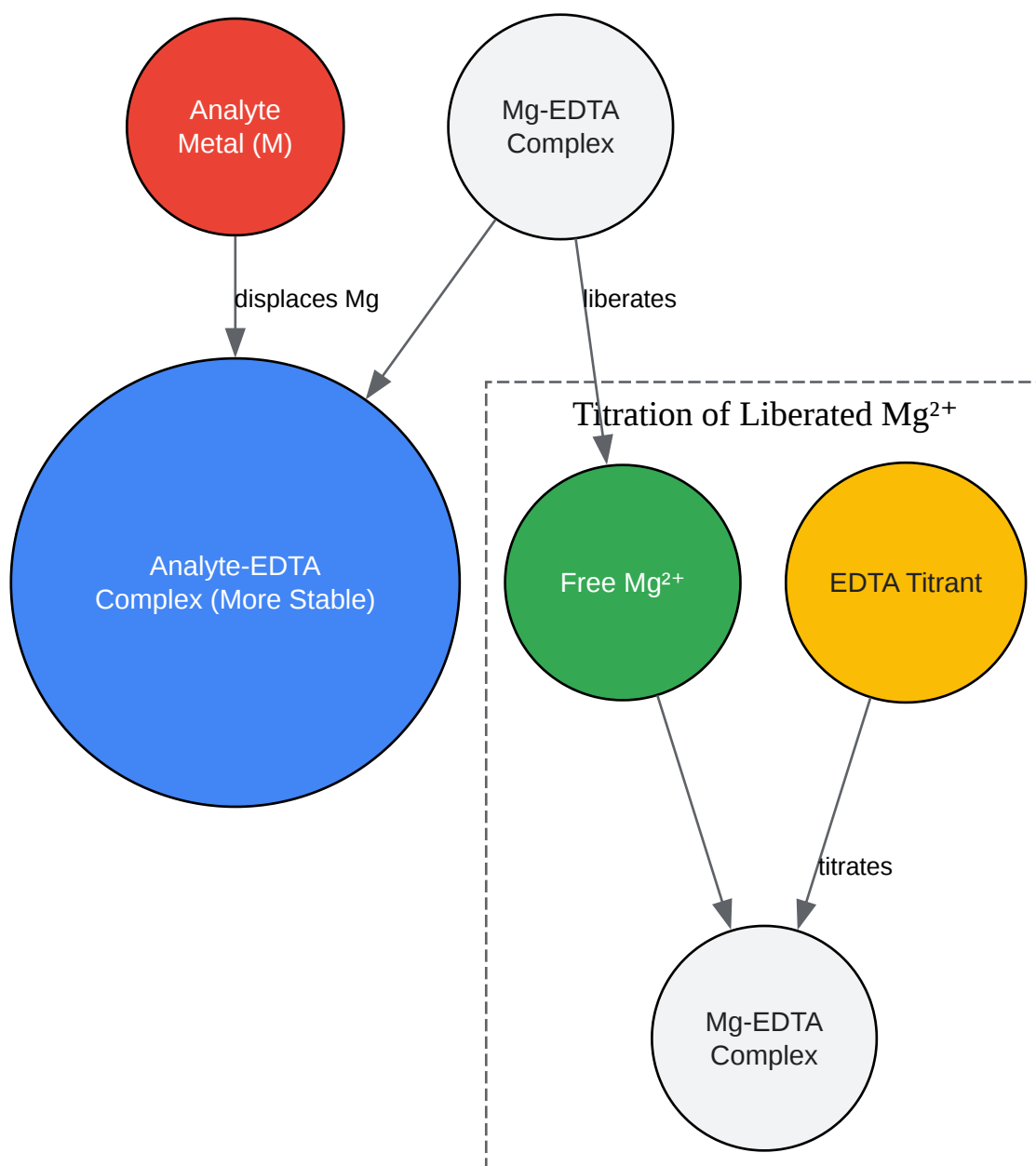
- Pipette a 25.00 mL aliquot of the aluminum solution into a 250 mL Erlenmeyer flask.
- Add a known excess volume of the standardized EDTA solution (e.g., 50.00 mL).
- Add 20 mL of the appropriate buffer.[16]
- Gently boil the solution for a few minutes to ensure complete complexation of  $\text{Al}^{3+}$  with EDTA.[16][17]
- Cool the solution to room temperature.
- Add a few drops of Eriochrome Black T indicator.
- Titrate the excess, unreacted EDTA with the standard  $\text{ZnSO}_4$  solution until the color changes from blue to wine-red.[17]
- Record the volume of  $\text{ZnSO}_4$  solution used.
- Calculate the amount of EDTA that reacted with the aluminum and subsequently the concentration of the aluminum solution.

## Visualizations



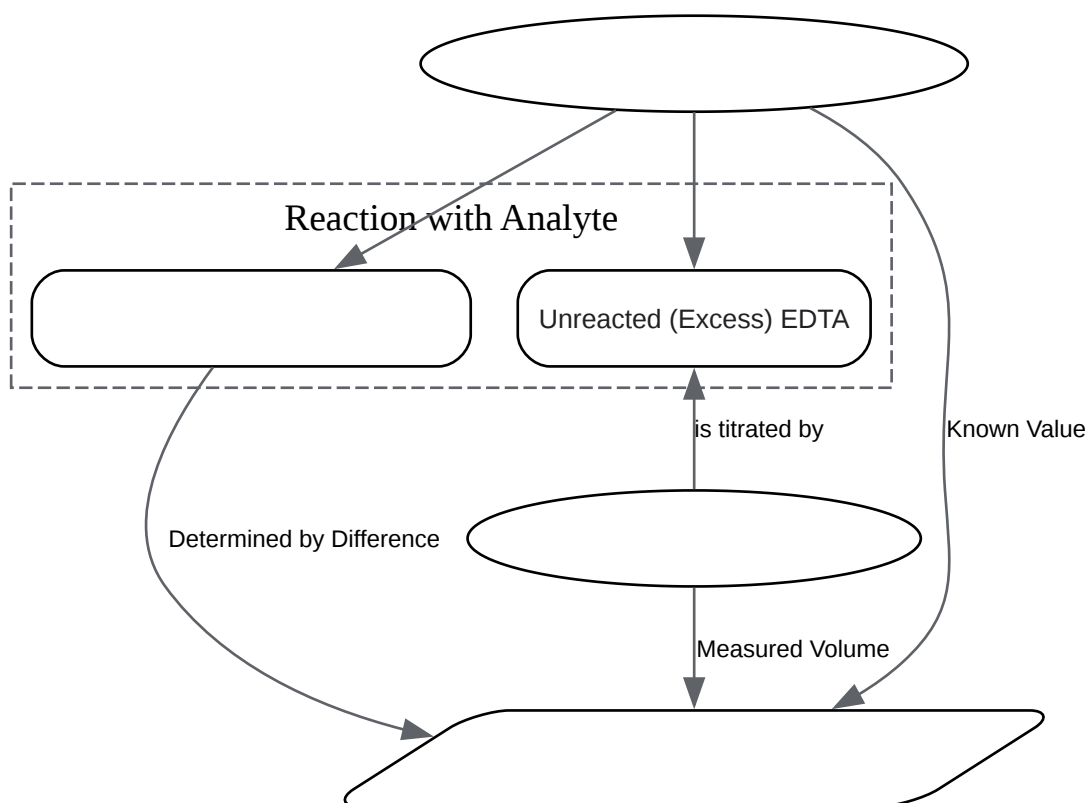
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Caption: Workflow for a direct complexometric titration.



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Caption: Principle of displacement titration with Ca-EDTA or Mg-EDTA.



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Caption: Logical flow for calculating results in a back titration.

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